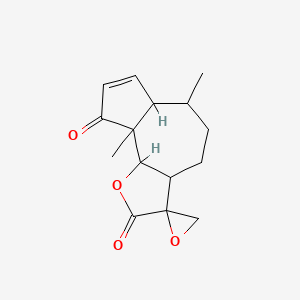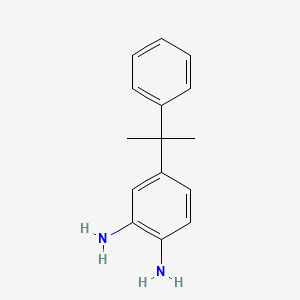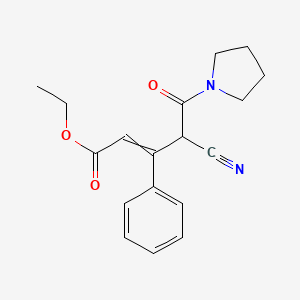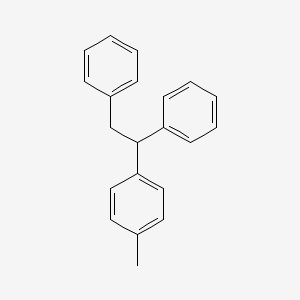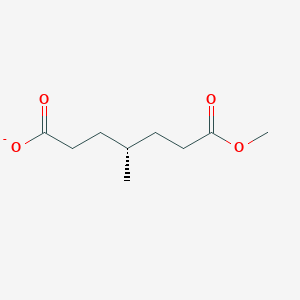
(4R)-7-methoxy-4-methyl-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-7-methoxy-4-methyl-7-oxoheptanoate is an organic compound with a specific stereochemistry at the fourth carbon atom This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its heptanoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-methoxy-4-methyl-7-oxoheptanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the alkylation of a suitable precursor, followed by oxidation and methoxylation steps. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as methyl iodide and sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or chiral ligands may be employed to achieve the desired stereochemistry. The process is optimized to minimize waste and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-7-methoxy-4-methyl-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 7-methoxy-4-methylheptanoic acid.
Reduction: Formation of 7-methoxy-4-methylheptanol.
Substitution: Formation of various substituted heptanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4R)-7-methoxy-4-methyl-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4R)-7-methoxy-4-methyl-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-7-methoxy-4-methyl-7-oxoheptanoate: The enantiomer of (4R)-7-methoxy-4-methyl-7-oxoheptanoate, differing only in the stereochemistry at the fourth carbon.
7-methoxy-4-methylheptanoic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.
7-methoxy-4-methylheptanol: A reduced form of the compound with an alcohol group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
69274-83-5 |
|---|---|
Molekularformel |
C9H15O4- |
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
(4R)-7-methoxy-4-methyl-7-oxoheptanoate |
InChI |
InChI=1S/C9H16O4/c1-7(3-5-8(10)11)4-6-9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1/t7-/m1/s1 |
InChI-Schlüssel |
YVEPYHZOCQHSIF-SSDOTTSWSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])CCC(=O)OC |
Kanonische SMILES |
CC(CCC(=O)[O-])CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
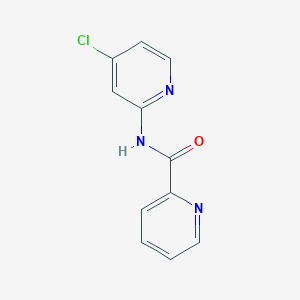
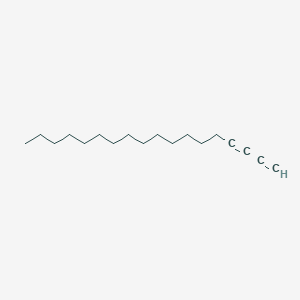
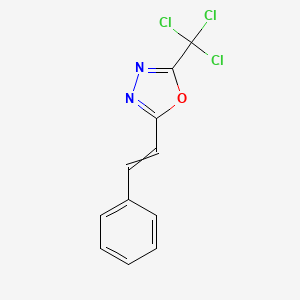

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
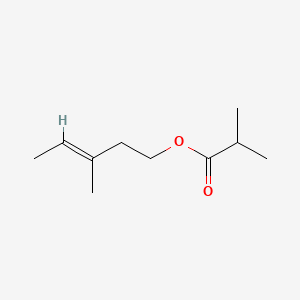
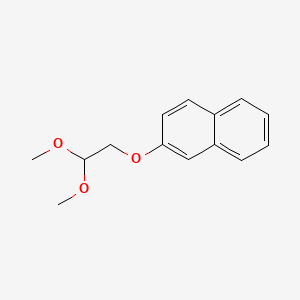
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
